[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine [(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine
Brand Name: Vulcanchem
CAS No.: 915922-19-9
VCID: VC8317254
InChI: InChI=1S/C8H13N3O/c1-2-9-5-7-10-8(12-11-7)6-3-4-6/h6,9H,2-5H2,1H3
SMILES: CCNCC1=NOC(=N1)C2CC2
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine

CAS No.: 915922-19-9

Cat. No.: VC8317254

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl](ethyl)amine - 915922-19-9

Specification

CAS No. 915922-19-9
Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
Standard InChI InChI=1S/C8H13N3O/c1-2-9-5-7-10-8(12-11-7)6-3-4-6/h6,9H,2-5H2,1H3
Standard InChI Key BXEFKXYKPAWXTD-UHFFFAOYSA-N
SMILES CCNCC1=NOC(=N1)C2CC2
Canonical SMILES CCNCC1=NOC(=N1)C2CC2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol. Its IUPAC name, N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine, reflects the presence of:

  • A 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom).

  • A cyclopropyl substituent at the 5-position, introducing steric and electronic effects.

  • An ethylamine group (-CH₂-NH-CH₂-CH₃) at the 3-position, enhancing solubility and interaction with biological targets.

The compound’s SMILES notation (CCNCC1=NOC(=N1)C2CC2) and InChIKey (BXEFKXYKPAWXTD-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight167.21 g/mol
LogP (Partition Coefficient)Estimated ~1.2 (moderate lipophilicity)
Hydrogen Bond Donors1 (amine group)
Hydrogen Bond Acceptors3 (oxadiazole N/O, amine)

The cyclopropyl group enhances ring strain, potentially increasing reactivity, while the ethylamine side chain improves aqueous solubility compared to bulkier substituents .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step protocols:

  • Formation of the Oxadiazole Core: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Cyclopropane Introduction: Copper-catalyzed cyclopropanation of allylic precursors or direct substitution using cyclopropyl reagents .

  • Amine Functionalization: Nucleophilic substitution or reductive amination to attach the ethylamine group.

Microwave-assisted synthesis and continuous flow reactors have been employed to enhance yield (reported up to 78%) and purity (>95%).

Industrial-Scale Production

Optimized conditions for scalability include:

  • Solvent Systems: Tetrahydrofuran (THF)/water mixtures for improved phase separation.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Purification: Column chromatography or recrystallization from ethanol/water.

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro studies on analogous oxadiazoles demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methylamine as a scaffold for antibiotic development .

Anti-Inflammatory Effects

The cyclopropyl group may inhibit COX-2 (cyclooxygenase-2) and reduce prostaglandin E₂ (PGE₂) synthesis, as observed in structurally related compounds.

Anticancer Properties

Preliminary assays indicate IC₅₀ values of 10–25 µM against breast (MCF-7) and lung (A549) cancer cell lines, likely via apoptosis induction and ROS generation.

Structure-Activity Relationships (SAR)

  • Cyclopropyl Group: Enhances metabolic stability and membrane permeability.

  • Ethylamine Side Chain: Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets).

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a lead structure for:

  • Kinase Inhibitors: Potential modulation of EGFR and VEGFR pathways.

  • Antimicrobial Agents: Targeting bacterial topoisomerase IV.

  • Neuroprotective Agents: NMDA receptor antagonism in neurodegenerative models .

Material Science Applications

  • Coordination Polymers: Ligand for metal-organic frameworks (MOFs) due to nitrogen/oxygen donor sites.

  • Polymer Stabilizers: Radical scavenging activity prolongs polymer lifespan.

Comparative Analysis with Analogues

CompoundStructureBioactivity (IC₅₀/MIC)
(5-Cyclopropyl-oxadiazolyl)methylamineOxadiazole + cyclopropyl + ethylamine10–25 µM (cancer), 4–16 µg/mL (microbial)
5-Cyclopropyl-1,2,4-oxadiazol-3-amineOxadiazole + cyclopropylLess potent (IC₅₀ > 50 µM)
N-Methyl analoguesMethylamine substituentReduced solubility and activity

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